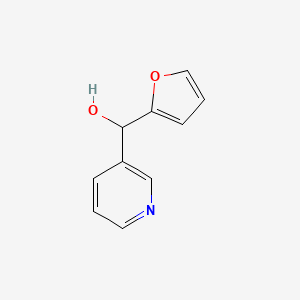

furan-2-yl(pyridin-3-yl)methanol

Description

BenchChem offers high-quality furan-2-yl(pyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about furan-2-yl(pyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl(pyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7,10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFFSWKVKZWGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

furan-2-yl(pyridin-3-yl)methanol CAS number and properties

CAS Number: 89667-21-0

This technical guide provides a comprehensive overview of furan-2-yl(pyridin-3-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, potential synthesis methodologies, and prospective biological significance.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 89667-21-0 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis Protocols

A plausible and commonly employed method for the synthesis of aryl- and heteroarylmethanols is the Grignard reaction. The following outlines a general experimental protocol for the synthesis of furan-2-yl(pyridin-3-yl)methanol.

Reaction Scheme:

Materials and Reagents:

-

3-Bromopyridine

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Furan-2-carbaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 3-bromopyridine in anhydrous diethyl ether.

-

Add a small amount of the 3-bromopyridine solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 3-pyridylmagnesium bromide.

-

-

Reaction with Furan-2-carbaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve furan-2-carbaldehyde in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude furan-2-yl(pyridin-3-yl)methanol can be purified by column chromatography on silica gel.

-

Characterization:

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of furan-2-yl(pyridin-3-yl)methanol are limited, the constituent furan and pyridine moieties are present in numerous biologically active compounds.

Furan derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. Similarly, the pyridine ring is a common scaffold in medicinal chemistry, found in drugs with diverse therapeutic applications.

Given these precedents, furan-2-yl(pyridin-3-yl)methanol could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent. Further research would be required to identify any specific protein targets or signaling pathways that this compound might modulate. A logical workflow for such an investigation is outlined below.

Caption: A logical workflow for the synthesis, biological screening, and mechanistic studies of furan-2-yl(pyridin-3-yl)methanol.

Conclusion

Furan-2-yl(pyridin-3-yl)methanol is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a practical approach to its synthesis. The lack of extensive public data underscores the opportunity for novel research to elucidate its physical, chemical, and biological characteristics.

References

An In-depth Technical Guide to the Synthesis of Furan-2-yl(pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for obtaining furan-2-yl(pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established and reliable chemical transformations, providing a comprehensive resource for the synthesis of this target molecule. This document outlines two core synthetic strategies: the Grignard reaction and the reduction of a precursor ketone. Each pathway is accompanied by a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction scheme.

Synthesis Pathway 1: Grignard Reaction of 3-Pyridylmagnesium Bromide with Furfural

This pathway offers a direct and efficient method for the formation of the desired alcohol through the nucleophilic addition of a Grignard reagent to an aldehyde. The key steps involve the formation of 3-pyridylmagnesium bromide from 3-bromopyridine, followed by its reaction with furfural.

Experimental Protocol:

Step 1: Preparation of 3-Pyridylmagnesium Bromide

-

All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the formation of the Grignard reagent.

-

Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of 3-pyridylmagnesium bromide is used directly in the next step.[1][2]

Step 2: Synthesis of Furan-2-yl(pyridin-3-yl)methanol

-

Cool the freshly prepared solution of 3-pyridylmagnesium bromide to 0°C in an ice bath.

-

Prepare a solution of freshly distilled furfural (1.0 equivalent) in anhydrous THF.

-

Add the furfural solution dropwise to the stirred Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude furan-2-yl(pyridin-3-yl)methanol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Synthesis Pathway 2: Reduction of Furan-2-yl(pyridin-3-yl)methanone

This two-step pathway involves the initial synthesis of the precursor ketone, furan-2-yl(pyridin-3-yl)methanone, followed by its reduction to the target alcohol. This method is advantageous when the starting materials for the ketone synthesis are more readily available or when milder reaction conditions are preferred for the final step.

Experimental Protocol:

Step 1: Synthesis of Furan-2-yl(pyridin-3-yl)methanone

A potential route to the precursor ketone is through a Claisen condensation-type reaction, followed by decarboxylation.

-

To a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene, add a mixture of ethyl nicotinate (1.0 equivalent) and 2-acetylfuran (1.0 equivalent).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting β-diketone intermediate is then subjected to decarboxylation by heating in an acidic or basic medium to yield furan-2-yl(pyridin-3-yl)methanone.

-

Purify the ketone by column chromatography or recrystallization.

Step 2: Reduction of Furan-2-yl(pyridin-3-yl)methanone to Furan-2-yl(pyridin-3-yl)methanol

-

Dissolve furan-2-yl(pyridin-3-yl)methanone (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution. The use of NaBH4 is a mild and selective method for the reduction of ketones in the presence of a furan ring.[3]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully add acetone to quench the excess NaBH4.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude furan-2-yl(pyridin-3-yl)methanol by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the synthesis of furan-2-yl(pyridin-3-yl)methanol and its intermediate. Please note that the yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Compound | Synthesis Pathway | Typical Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Furan-2-yl(pyridin-3-yl)methanone | Claisen Condensation | 60-75 | C₁₀H₇NO₂ | 173.17 | Pale yellow solid |

| Furan-2-yl(pyridin-3-yl)methanol | Grignard Reaction | 65-80 | C₁₀H₉NO₂ | 175.18 | Off-white to pale yellow solid |

| Furan-2-yl(pyridin-3-yl)methanol | Ketone Reduction | 85-95 | C₁₀H₉NO₂ | 175.18 | Off-white to pale yellow solid |

Characterization Data for Furan-2-yl(pyridin-3-yl)methanol:

-

¹H NMR: Expected signals for the pyridyl, furyl, methine, and hydroxyl protons.

-

¹³C NMR: Expected signals for the carbons of the pyridine and furan rings, as well as the methine carbon.

-

Mass Spectrometry (MS): [M+H]⁺ peak corresponding to the molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic absorption for the O-H stretch of the alcohol group.

Conclusion

This guide provides two robust and well-documented pathways for the synthesis of furan-2-yl(pyridin-3-yl)methanol. The choice between the Grignard reaction and the ketone reduction pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and reagents available in the laboratory. Both methods, when performed with care and attention to anhydrous conditions where necessary, should provide the target compound in good yield and purity, suitable for further applications in research and development.

References

Spectroscopic and Synthetic Elucidation of furan-2-yl(pyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, furan-2-yl(pyridin-3-yl)methanol. Due to the limited availability of experimental data in peer-reviewed literature for this specific isomer, this document presents a predicted spectroscopic profile based on the analysis of closely related analogues and foundational spectroscopic principles. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and application in drug discovery and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for furan-2-yl(pyridin-3-yl)methanol. These predictions are derived from the known data of furan-2-yl(pyridin-4-yl)methanol and the characteristic spectral features of furan and pyridine moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.60 | s | - | 1H | H-2 (Pyridine) |

| ~8.50 | d | ~4.8 | 1H | H-6 (Pyridine) |

| ~7.75 | dt | ~7.8, 1.8 | 1H | H-4 (Pyridine) |

| ~7.40 | dd | ~1.8, 0.8 | 1H | H-5 (Furan) |

| ~7.30 | dd | ~8.0, 4.8 | 1H | H-5 (Pyridine) |

| ~6.35 | dd | ~3.2, 1.8 | 1H | H-4 (Furan) |

| ~6.25 | d | ~3.2 | 1H | H-3 (Furan) |

| ~5.80 | s | - | 1H | CH-OH |

| ~3.50 | br s | - | 1H | OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C-2 (Furan) |

| ~149.0 | C-2 (Pyridine) |

| ~148.5 | C-6 (Pyridine) |

| ~143.0 | C-5 (Furan) |

| ~138.0 | C-3 (Pyridine) |

| ~134.0 | C-4 (Pyridine) |

| ~123.5 | C-5 (Pyridine) |

| ~110.5 | C-4 (Furan) |

| ~108.0 | C-3 (Furan) |

| ~68.0 | CH-OH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| 3150 - 3000 | Medium | C-H stretch (aromatic) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1500, ~1010 | Medium | C=C stretching (furan ring) |

| ~1150 | Strong | C-O-C stretch (furan ring) |

| ~1050 | Strong | C-O stretch (alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 175 | ~40 | [M]⁺ (Molecular Ion) |

| 174 | ~100 | [M-H]⁺ |

| 158 | ~20 | [M-OH]⁺ |

| 146 | ~30 | [M-CHO]⁺ |

| 95 | ~80 | [Furan-CHOH]⁺ or [Pyridine-CH₂]⁺ |

| 78 | ~50 | [Pyridine]⁺ |

| 68 | ~30 | [Furan]⁺ |

Experimental Protocols

This section outlines a plausible synthetic route and the methodologies for the spectroscopic analysis of furan-2-yl(pyridin-3-yl)methanol.

Synthesis of furan-2-yl(pyridin-3-yl)methanol

The synthesis can be achieved via the nucleophilic addition of a 2-furyl organometallic reagent to pyridine-3-carbaldehyde.[1][2]

Materials:

-

Furan (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes

-

Pyridine-3-carbaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous diethyl ether or THF and cooled to -78 °C in a dry ice/acetone bath.

-

Freshly distilled furan (1.1 equivalents) is added to the solvent.

-

n-Butyllithium (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The formation of 2-furyllithium is observed.

-

The reaction mixture is stirred at -78 °C for an additional hour.

-

A solution of pyridine-3-carbaldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise to the 2-furyllithium solution at -78 °C.

-

The reaction is allowed to stir at -78 °C for 2 hours and then gradually warmed to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude furan-2-yl(pyridin-3-yl)methanol is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Standard pulse sequences are used for ¹H, ¹³C, and potentially 2D correlation experiments (e.g., COSY, HSQC) to confirm assignments.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.

-

The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualization of Experimental Workflow

The following diagrams illustrate the key logical and experimental flows in the synthesis and characterization of furan-2-yl(pyridin-3-yl)methanol.

References

Furan-2-yl(pyridin-3-yl)methanol: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-yl(pyridin-3-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique structural combination of furan and pyridine rings linked by a methanol bridge. Understanding its solubility in various solvents is a critical parameter for its synthesis, purification, formulation, and application. This technical guide provides an in-depth overview of the theoretical and practical aspects of the solubility of furan-2-yl(pyridin-3-yl)methanol, including predictive principles, detailed experimental protocols for solubility determination, and a generalized workflow for such experiments.

Predicting Solubility: Theoretical Considerations

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of furan-2-yl(pyridin-3-yl)methanol, featuring a polar pyridine ring, a moderately polar furan ring, and a hydroxyl group capable of hydrogen bonding, provides insight into its expected solubility.

Key Structural Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

-

Furan Ring: The oxygen atom in the furan ring can also participate in hydrogen bonding.

-

Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly influencing its solubility in polar, protic solvents like water and alcohols.

-

Aromatic Rings: The presence of two aromatic rings can contribute to van der Waals interactions, allowing for some solubility in less polar organic solvents.

Based on these features, furan-2-yl(pyridin-3-yl)methanol is predicted to be:

-

Highly soluble in polar protic solvents such as methanol, ethanol, and water, due to the potential for strong hydrogen bonding.

-

Moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.

-

Slightly soluble to insoluble in nonpolar solvents such as hexane and toluene, as the polar nature of the molecule would lead to unfavorable interactions.

For more precise estimations, computational models such as the Abraham solvation equation or machine learning-based approaches can be employed. These models use various molecular descriptors to predict solubility in different solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols are standard in the pharmaceutical and chemical industries.

Method 1: Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of furan-2-yl(pyridin-3-yl)methanol to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid.

-

Filtration: Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid precipitation due to temperature changes or solvent evaporation.

-

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Analyze the concentration of furan-2-yl(pyridin-3-yl)methanol in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve with known concentrations of the compound must be prepared.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, this method can be used. A calibration curve is also required.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid. This method is less sensitive and requires a non-volatile solute.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undissolved compound in the original saturated solution based on the dilution factor and the measured concentration.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Method 2: Kinetic Solubility Assay (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of furan-2-yl(pyridin-3-yl)methanol in 100% DMSO (e.g., 10-20 mM).

-

-

Assay Procedure:

-

Add small aliquots of the DMSO stock solution to a series of wells in a microtiter plate containing the aqueous buffer or solvent of interest.

-

The plate is then shaken for a short period (e.g., 1-2 hours) at a constant temperature.

-

-

Detection of Precipitation:

-

The point of precipitation can be detected by various methods:

-

Nephelometry: Measures the turbidity of the solution caused by the formation of a precipitate.

-

UV-Vis Spectroscopy: A decrease in the absorbance reading can indicate precipitation.

-

Light Scattering: Detects the presence of solid particles.

-

-

-

Data Analysis:

-

The kinetic solubility is reported as the concentration at which precipitation is first observed.

-

Data Presentation

While specific data is unavailable, the following table structure should be used to present experimentally determined solubility data for furan-2-yl(pyridin-3-yl)methanol.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Polar Protic | Water | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Polar Aprotic | DMSO | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | |||

| Nonpolar | Hexane | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

An Investigative Guide to the Potential Biological Activities of Furan-2-yl(pyridin-3-yl)methanol

Disclaimer: Direct experimental data on the biological activities of furan-2-yl(pyridin-3-yl)methanol is not extensively available in the current public literature. This guide synthesizes information from studies on structurally related furan and pyridine derivatives to forecast potential therapeutic applications and provide a framework for future research.

Executive Summary

Furan-2-yl(pyridin-3-yl)methanol is a heterocyclic compound featuring both a furan and a pyridine ring. While this specific molecule is under-researched, its structural motifs are common in pharmacologically active compounds.[1][2] The furan ring, a five-membered aromatic heterocycle, is a core component in numerous compounds with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] Similarly, the pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known to be present in drugs with a wide array of therapeutic uses.[2] This document explores the probable biological activities of furan-2-yl(pyridin-3-yl)methanol by examining the established activities of analogous furan-pyridine structures. The primary anticipated activities include anticancer, antimicrobial, and anti-inflammatory effects. This guide outlines potential screening workflows and summarizes key quantitative data from related compounds to inform and direct future investigation.

Inferred Biological Activities from Analogous Structures

The combination of furan and pyridine rings in a single molecule suggests a high potential for biological activity. The furan moiety can engage in various chemical interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to target receptors.[1] Its presence can enhance binding affinity, selectivity, and pharmacokinetic profiles.[6] The pyridine ring is also a key component in many natural products and drugs, contributing to improved water solubility and therapeutic efficacy.[2]

Below is a logical diagram illustrating the relationship between the core compound and the inferred activities based on its structural components.

Caption: Inferred activities of the target compound based on its core scaffolds.

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing furan and pyridine scaffolds.[7] Furan-based molecules can induce apoptosis and inhibit enzymes critical to cancer cell survival.[1] Furo[2,3-b]pyridine and Furo[2,3-c]pyridine derivatives, for example, have shown significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer.[8]

Table 1: Cytotoxic Activity of Selected Furan-Pyridine Analogs

| Compound Class/Name | Cancer Cell Line | Assay | IC50 / Activity | Reference |

|---|---|---|---|---|

| Furan [3,2-c] pyridine derivatives | KYSE70 (Esophageal) | MTT | Significant anti-tumor activity at 40 µg/mL | [9] |

| Furan [3,2-c] pyridine derivatives | KYSE150 (Esophageal) | MTT | Measurable anti-tumor activity at 40 µg/mL | [9] |

| 3-(furan-2-yl)pyrazolyl chalcone (7a) | MCF7 (Breast) | Not specified | 100% inhibition at 100 µg/ml | [10] |

| 3-(thiophen-2-yl)pyrazolyl chalcone (7g) | A549 (Lung) | Not specified | IC50 = 27.7 µg/mL | [11] |

| 3-(thiophen-2-yl)pyrazolyl chalcone (7g) | HepG2 (Liver) | Not specified | IC50 = 26.6 µg/mL |[11] |

Potential Antimicrobial Activity

The furan nucleus is a well-established pharmacophore in antimicrobial agents.[4] For instance, Nitrofurantoin, a furan derivative, is a widely used antibacterial for urinary tract infections.[4] The antimicrobial action of furan compounds often involves the generation of reactive intermediates that damage microbial DNA and proteins.[1] The pyridine ring also contributes to the antimicrobial profiles of many therapeutic agents.[2] Therefore, furan-2-yl(pyridin-3-yl)methanol is a promising candidate for antimicrobial screening.

Table 2: Antimicrobial Activity Profile of Related Furan Derivatives

| Compound Class | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Furan derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | [1] |

| Furan derivatives | Antifungal | Candida and Aspergillus species | [1] |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Antibacterial | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | [5] |

| 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives | Antibacterial, Antifungal | P. vulgaris, C. albicans, C. utilis | [12] |

| Furan/Benzofuran Quinoline Hybrids | Antibacterial, Antifungal | E. coli, K. pneumonia, S. typhimurium, A. flavus |[13] |

Potential Anti-inflammatory Activity

Furan-containing compounds have been reported to possess anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes or modulating inflammatory signaling pathways like MAPK and PPAR-ɣ.[1][3][6] Given that chronic inflammation is a key factor in many diseases, this represents a significant area for investigation.

Table 3: Anti-inflammatory Activity of Related Compounds and Extracts

| Compound/Extract | Model System | Mechanism/Effect | Reference |

|---|---|---|---|

| Furan derivatives | General | Inhibition of COX enzymes | [1] |

| Furan natural derivatives | Cellular models | Modulation of MAPK and PPAR-ɣ signaling pathways | [3][6] |

| Methanol extract of Nicotiana glauca | In vivo | 81.93% inhibition of inflammation | [14] |

| Methanol extract of Montanoa grandiflora | In vitro / In vivo | Decreased TNF-α, IL-1β, IL-6; Increased IL-10 |[15] |

Proposed Experimental Protocols

To validate the therapeutic potential of furan-2-yl(pyridin-3-yl)methanol, a structured experimental approach is necessary. The following sections detail standard methodologies for assessing the key predicted activities.

Anticancer Activity Screening

A primary evaluation of cytotoxic effects is the crucial first step. The MTT assay is a widely used, reliable colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Protocol: MTT Assay for Cytotoxicity [9]

-

Cell Culture: Seed human cancer cell lines (e.g., HepG2, A549, MCF7) in a 96-well plate at a density of approximately 4 × 10⁴ cells/well and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of furan-2-yl(pyridin-3-yl)methanol. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates a typical workflow for anticancer drug screening.

Caption: A standard workflow for evaluating the anticancer potential of a novel compound.

Antimicrobial Activity Screening

The antimicrobial potential can be initially assessed using the agar well diffusion method, which provides a qualitative measure of antimicrobial activity.

Protocol: Agar Well Diffusion Assay

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour into sterile petri dishes.

-

Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) evenly over the agar surface.

-

Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume of the test compound solution (at various concentrations) into the wells. Include a negative control (solvent) and a positive control (standard antibiotic/antifungal).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity Screening

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.

Protocol: Carrageenan-Induced Paw Edema in Rodents [16]

-

Animal Grouping: Divide rodents (e.g., Wistar rats or Swiss albino mice) into groups: a control group, a positive control group (e.g., receiving Indomethacin), and test groups receiving different doses of furan-2-yl(pyridin-3-yl)methanol.

-

Compound Administration: Administer the test compound and control drugs orally or via intraperitoneal injection.

-

Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema in the test groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

The following diagram outlines a screening process for anti-inflammatory potential.

Caption: A workflow for investigating the anti-inflammatory properties of a test compound.

Conclusion and Future Directions

While furan-2-yl(pyridin-3-yl)methanol itself has not been the subject of extensive biological evaluation, the pharmacological importance of its constituent furan and pyridine rings is well-documented.[2][17] The evidence from structurally analogous compounds strongly suggests that it is a promising candidate for anticancer, antimicrobial, and anti-inflammatory drug discovery programs.

Future research should focus on:

-

Chemical Synthesis: Development of an efficient and scalable synthesis route for furan-2-yl(pyridin-3-yl)methanol and a library of its derivatives.

-

Systematic Screening: Performing the in vitro and in vivo assays detailed in this guide to confirm and quantify its biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify the key structural features required for optimal activity and to minimize potential toxicity.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which the compound exerts its biological effects.

This systematic approach will elucidate the therapeutic potential of this novel scaffold and could lead to the development of new and effective therapeutic agents.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. ijabbr.com [ijabbr.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Furo[2,3-c]pyridine | 19539-50-5 | Benchchem [benchchem.com]

- 9. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 10. d-nb.info [d-nb.info]

- 11. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects of a methanol extract from Montanoa grandiflora DC. (Asteraceae) leaves on in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Profile of Furan-2-yl(pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly available literature regarding the stability and degradation of furan-2-yl(pyridin-3-yl)methanol. The following guide is a predictive analysis based on the known chemical properties and reactivity of the constituent furan, pyridine, and methanol moieties. The proposed degradation pathways and experimental protocols are intended to serve as a foundational resource for stability assessment studies.

Introduction

Furan-2-yl(pyridin-3-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined properties of its furan and pyridine rings. Understanding its stability and degradation profile is critical for its development as a potential pharmaceutical agent or advanced material. This document provides a comprehensive overview of the predicted stability of furan-2-yl(pyridin-3-yl)methanol under various stress conditions and outlines detailed experimental protocols for its stability assessment.

Predicted Stability and Degradation Pathways

The stability of furan-2-yl(pyridin-3-yl)methanol is influenced by the inherent reactivity of the furan ring, the pyridine ring, and the secondary alcohol functional group. The furan moiety is generally susceptible to acidic conditions and oxidation, while the pyridine ring is relatively more stable but can undergo photodegradation.

Acidic Degradation

Under acidic conditions, the furan ring is prone to protonation, leading to ring-opening reactions.[1][2][3] The ether oxygen of the furan can be protonated, initiating a cascade of reactions that can result in the formation of dicarbonyl compounds.

Predicted Degradation Products:

-

(Z)-4-hydroxy-4-(pyridin-3-yl)but-2-enal

-

Succinaldehyde derivatives

Basic Degradation

The compound is expected to exhibit greater stability under basic conditions compared to acidic conditions. The primary alcohol may be deprotonated to form an alkoxide, but significant degradation of the heterocyclic rings is not anticipated under mild basic conditions.

Oxidative Degradation

Oxidative stress, induced by agents such as hydrogen peroxide, can lead to the oxidation of the furan ring and the secondary alcohol. Furan ring oxidation can result in the formation of reactive intermediates like epoxides or enediones.[4] The secondary alcohol can be oxidized to a ketone.

Predicted Degradation Products:

-

Furan-2-yl(pyridin-3-yl)methanone

-

Ring-opened products resulting from furan oxidation.

Photolytic Degradation

Exposure to UV light can induce photodegradation of both the furan and pyridine rings.[5][6][7] Pyridine, in particular, can undergo photolytic degradation to form a variety of products, including hydroxylated pyridines and ring-opened species.[6]

Predicted Degradation Products:

-

Hydroxylated derivatives of furan-2-yl(pyridin-3-yl)methanol

-

Products of pyridine ring cleavage such as glutaric acid and succinic acid derivatives.[6]

Thermal Degradation

At elevated temperatures, furan derivatives can undergo thermal decomposition.[8][9] The degradation pathways can be complex, potentially leading to polymerization or fragmentation of the molecule. The rigidity of the furan moiety can contribute to its thermal stability to a certain extent.[10]

Predicted Degradation Products:

-

Polymeric materials

-

Smaller volatile fragments from ring cleavage.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile.

Table 1: Forced Degradation of Furan-2-yl(pyridin-3-yl)methanol

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |

| 0.1 M HCl | 24 hours | 60 | 25% | (Z)-4-hydroxy-4-(pyridin-3-yl)but-2-enal |

| 0.1 M NaOH | 24 hours | 60 | < 5% | - |

| 3% H₂O₂ | 24 hours | 25 | 15% | Furan-2-yl(pyridin-3-yl)methanone |

| UV Light (254 nm) | 48 hours | 25 | 20% | Hydroxylated derivatives |

| Thermal | 7 days | 80 | 10% | Polymeric materials |

Experimental Protocols

Forced Degradation Study

Objective: To evaluate the stability of furan-2-yl(pyridin-3-yl)methanol under various stress conditions and identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare a stock solution of furan-2-yl(pyridin-3-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Photolytic: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. A control sample should be kept in the dark.

-

Thermal: Keep a solid sample of the compound in an oven at 80°C for 7 days.

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating furan-2-yl(pyridin-3-yl)methanol from its potential degradation products.

Methodology:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

-

Gradient Program (Hypothetical):

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30-35 min: Return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Visualizations

Predicted Degradation Pathways

Caption: Predicted degradation pathways of furan-2-yl(pyridin-3-yl)methanol.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Conclusion

The stability of furan-2-yl(pyridin-3-yl)methanol is predicted to be most compromised under acidic, oxidative, and photolytic conditions. The furan ring is the likely primary site of degradation, particularly through acid-catalyzed ring opening. The secondary alcohol is susceptible to oxidation. This guide provides a theoretical framework and practical experimental designs for the comprehensive stability assessment of this compound, which is essential for its potential application in drug development and other scientific fields. Validation of these predicted pathways through rigorous experimental studies is highly recommended.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to Furan-2-yl(pyridin-3-yl)methanol for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of furan-2-yl(pyridin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical properties, potential suppliers, a plausible synthetic route, and an overview of the biological significance of its constituent moieties.

Sourcing and Availability

Furan-2-yl(pyridin-3-yl)methanol, identified by the CAS number 89667-21-0 , is available from a number of specialized chemical suppliers catering to the research and development sector. While a comprehensive list is beyond the scope of this guide, researchers can inquire with chemical sourcing platforms such as ChemicalBook, which aggregates data from various global suppliers. It is advisable to request certificates of analysis from potential vendors to ensure the purity and identity of the compound.

Based on available information, the physical and chemical properties of furan-2-yl(pyridin-3-yl)methanol are summarized in the table below.

| Property | Value |

| CAS Number | 89667-21-0 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane. |

Synthesis and Experimental Protocols

A general protocol, adapted from the synthesis of structurally similar aryl-heterocyclic methanols, is provided below. Note: This is a generalized procedure and may require optimization for this specific target molecule.

Proposed Synthesis: Grignard Reaction

The synthesis of furan-2-yl(pyridin-3-yl)methanol can be envisioned through the reaction of a Grignard reagent derived from a bromopyridine with furfural.

Reaction Scheme:

Figure 1: Proposed synthesis of furan-2-yl(pyridin-3-yl)methanol via Grignard reaction.

Experimental Procedure (Hypothetical):

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere.

-

The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey or brown solution.

-

-

Reaction with Furfural:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of furfural in anhydrous THF via the dropping funnel, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Biological and Pharmacological Context

While specific biological data for furan-2-yl(pyridin-3-yl)methanol is not extensively published, the constituent furan and pyridine rings are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2]

Furan Moiety: The furan ring is a versatile heterocyclic structure found in numerous natural products and synthetic compounds with diverse pharmacological properties.[1] These include antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The furan ring's electronic properties and ability to act as a scaffold for various functional groups contribute to its biological versatility.[1]

Pyridine Moiety: The pyridine ring is another key pharmacophore present in many approved drugs. Pyridine derivatives have been reported to possess a broad spectrum of biological activities, including acting as antagonists for receptors like the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and inflammation.[4]

The combination of these two heterocyclic systems in furan-2-yl(pyridin-3-yl)methanol suggests potential for biological activity. The logical relationship for its potential as a drug candidate is outlined below.

Figure 2: Logical workflow for investigating the therapeutic potential of the title compound.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and pharmacological profile of furan-2-yl(pyridin-3-yl)methanol.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, MS) for furan-2-yl(pyridin-3-yl)methanol is not currently available in public databases. Researchers who synthesize or purchase this compound will need to perform their own analytical characterization to confirm its structure and purity. The expected spectroscopic features would include signals corresponding to the furan and pyridine ring protons and carbons, as well as the methanolic proton and carbon.

This guide serves as a starting point for researchers interested in furan-2-yl(pyridin-3-yl)methanol. The provided information on sourcing, a plausible synthetic approach, and the biological context of its core structures should facilitate further investigation into the properties and potential applications of this compound.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Furan-2-yl(pyridin-3-yl)methanol

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for furan-2-yl(pyridin-3-yl)methanol. The following guidelines are synthesized from the safety data of structurally related compounds, namely furan-2-ylmethanol and pyridine-3-methanol. This guide is intended for use by trained professionals in a laboratory or drug development setting and should be supplemented by a thorough risk assessment before handling the compound.

This technical guide provides comprehensive safety and handling information for furan-2-yl(pyridin-3-yl)methanol, a novel compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a specific SDS for this molecule, this document extrapolates potential hazards and safety measures from its constituent moieties: the furan-2-ylmethanol and the pyridin-3-ylmethanol groups.

Hazard Identification

Based on the hazard profiles of furan-2-ylmethanol and pyridine-3-methanol, furan-2-yl(pyridin-3-yl)methanol is anticipated to be a hazardous substance. The primary concerns are acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for serious eye and skin irritation.[1][2][3] Some furan derivatives are also suspected of causing cancer.[1][3]

1.1. GHS Hazard Classification (Inferred)

The following table summarizes the anticipated GHS classifications for furan-2-yl(pyridin-3-yl)methanol, based on the known classifications of its structural analogs.

| Hazard Class | Hazard Category | GHS Hazard Statement | Source Compound(s) |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Furan-2-ylmethanol[1][2][3], Pyridine-3-methanol[4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Furan-2-ylmethanol[1][2] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | Furan-2-ylmethanol[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Pyridine-3-methanol[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Pyridine-3-methanol[4][5][6] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Furan-2-ylmethanol[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Pyridine-3-methanol[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Furan-2-ylmethanol[1] |

1.2. Hazard Pictograms (Inferred)

Signal Word: Danger

Physical and Chemical Properties (of Related Compounds)

The following table presents the physical and chemical properties of furan-2-ylmethanol and pyridine-3-methanol to provide an estimate of the expected properties of furan-2-yl(pyridin-3-yl)methanol.

| Property | Furan-2-ylmethanol | Pyridine-3-methanol |

| CAS Number | 98-00-0[7][8] | 100-55-0[4] |

| Molecular Formula | C5H6O2[7][8] | C6H7NO[4] |

| Molecular Weight | 98.10 g/mol [8][9] | 109.13 g/mol [10] |

| Appearance | Colorless to yellow or reddish-brown liquid[7][8] | Clear, light yellow to yellow liquid[4][11] |

| Boiling Point | 170 °C (338 °F)[2][8] | 259 °C (498.2 °F)[4] |

| Flash Point | 65 °C (149 °F)[2] | 135 °C (275 °F)[6] |

| Density | 1.128 g/cm³[8] | 1.124 g/mL at 25 °C |

| Solubility in Water | Miscible[8] | Soluble[12] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent adherence to the following experimental protocols is mandatory.

3.1. Engineering Controls

-

All work with furan-2-yl(pyridin-3-yl)methanol, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.

-

Ensure full skin coverage; no exposed skin on the arms, legs, or torso.

-

-

Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

First-Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][13]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][13]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.[2]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[2]

-

Keep away from heat, sparks, and open flames.[2]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.

-

-

Storage:

Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as described in Section 3.2.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[13]

-

Containment and Cleanup:

-

For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

For large spills, dike the area to prevent spreading and contact emergency services.

-

Disposal Considerations

-

Dispose of furan-2-yl(pyridin-3-yl)methanol and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.[4]

Visualizations

Safe Handling Workflow for Furan-2-yl(pyridin-3-yl)methanol

The following diagram illustrates the logical workflow for the safe handling of furan-2-yl(pyridin-3-yl)methanol in a research environment.

A logical workflow for the safe handling of furan-2-yl(pyridin-3-yl)methanol.

References

- 1. furan.com [furan.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 3-Pyridinemethanol 98 100-55-0 [sigmaaldrich.com]

- 7. furan.com [furan.com]

- 8. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 9. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Page loading... [guidechem.com]

- 13. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of furan-2-yl(pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of furan-2-yl(pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the well-established Grignard reaction, a reliable method for forming carbon-carbon bonds.

Introduction

Furan-2-yl(pyridin-3-yl)methanol (CAS No. 89667-21-0) is a heteroaromatic alcohol containing both a furan and a pyridine moiety.[1] These structural motifs are present in numerous biologically active compounds and functional materials. The synthesis protocol outlined below adapts a standard procedure for the preparation of analogous diaryl methanols, providing a robust pathway for accessing this versatile compound.[2]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting/Boiling Point | Notes |

| 3-Bromopyridine | C₅H₄BrN | 157.99 | Liquid | bp: 173-174 °C | Starting material for Grignard reagent |

| Furfural | C₅H₄O₂ | 96.08 | Oily liquid | bp: 161.7 °C | Aldehyde starting material |

| furan-2-yl(pyridin-3-yl)methanol | C₁₀H₉NO₂ | 175.19 | Not specified | Not available | Target Compound |

| furan-2-yl(pyridin-2-yl)methanol | C₁₀H₉NO₂ | 175.19 | Not specified | Not available | Isomer for comparison[3] |

| furan-2-yl(pyridin-4-yl)methanol | C₁₀H₉NO₂ | 175.19 | Yellow liquid | Not available | Isomer for comparison[4] |

| (5-methyl-2-furyl)(pyridin-3-yl)methanol | C₁₁H₁₁NO₂ | 189.21 | Solid | Not available | Analogue for comparison[5] |

Experimental Protocols

The synthesis is a two-step process: (1) Formation of the 3-pyridylmagnesium bromide Grignard reagent, and (2) Reaction of the Grignard reagent with furfural.

Step 1: Preparation of 3-Pyridylmagnesium Bromide (Grignard Reagent)

This procedure outlines the in-situ preparation of the Grignard reagent. Alternatively, commercially prepared solutions can be used.

Materials:

-

Magnesium turnings

-

3-Bromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Three-necked round-bottomed flask, oven-dried

-

Condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

Methodology:

-

Assemble the dry glassware (three-necked flask, condenser, dropping funnel) rapidly while hot. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

-

Place magnesium turnings (1.1 equivalents) in the flask.

-

Add a small crystal of iodine to help initiate the reaction.

-

In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 3-bromopyridine solution to the magnesium turnings.

-

The reaction is initiated by gentle warming or sonication. Initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness and/or gentle refluxing of the solvent.

-

Once the reaction has started, add the remaining 3-bromopyridine solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown or grey solution is used directly in the next step.

Step 2: Synthesis of furan-2-yl(pyridin-3-yl)methanol

This protocol is adapted from the synthesis of furan-2-yl(phenyl)methanol.[2]

Materials:

-

3-Pyridylmagnesium bromide solution in THF (from Step 1)

-

Furfural (1.0 equivalent), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for reaction, workup, and purification

Methodology:

-

Cool the prepared 3-pyridylmagnesium bromide solution to 0-5 °C using an ice-water bath.

-

Dissolve furfural (1.0 equivalent) in anhydrous THF in a separate flask and add it to the dropping funnel.

-

Add the furfural solution dropwise to the cooled Grignard reagent over 30-60 minutes, ensuring the internal temperature of the reaction does not exceed 25 °C.[2]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure furan-2-yl(pyridin-3-yl)methanol.[2]

Visualizations

Below are diagrams illustrating the key chemical transformation and the experimental workflow.

Caption: Reaction scheme for the synthesis of furan-2-yl(pyridin-3-yl)methanol.

Caption: Experimental workflow for the synthesis and purification process.

References

Application Notes and Protocols for Furan-2-yl(pyridin-3-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-yl(pyridin-3-yl)methanol is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This molecule combines the structural features of a furan ring, a pyridine ring, and a secondary alcohol, offering multiple reactive sites for chemical modification. While literature specifically detailing the applications of furan-2-yl(pyridin-3-yl)methanol is emerging, the known reactivity of its constituent moieties allows for a prospective analysis of its utility. This document provides an overview of its potential applications, exemplary experimental protocols for its derivatization, and illustrates synthetic pathways and potential biological interactions. The furan and pyridine scaffolds are prevalent in numerous biologically active compounds, suggesting that derivatives of this building block could be valuable in the discovery of novel therapeutics.[1][2][3][4][5]

Potential Applications in Organic Synthesis and Drug Discovery

Furan-2-yl(pyridin-3-yl)methanol serves as a versatile scaffold for the synthesis of a diverse range of more complex molecules. The primary reactive centers are the hydroxyl group, the electron-rich furan ring, and the electron-deficient pyridine ring.

-

Derivatization of the Hydroxyl Group: The secondary alcohol can be readily oxidized to the corresponding ketone, or converted into ethers and esters, providing access to a variety of functionalized derivatives.[6][7][8][9] These modifications can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, which is crucial in drug design.

-

Modification of the Furan Ring: The furan ring is susceptible to electrophilic substitution, primarily at the 5-position.[10] It can also participate in cycloaddition reactions, such as the Diels-Alder reaction, and can be induced to undergo ring-opening under certain conditions to yield 1,4-dicarbonyl compounds.[10][11]

-

Functionalization of the Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if activated by an appropriate leaving group. Furthermore, it can be functionalized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, by first introducing a halogen atom onto the ring.[12][13]

-

Medicinal Chemistry: The combination of furan and pyridine rings is found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] For instance, the pyridinyl methanol moiety is a key feature in antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain and inflammation.[14] Therefore, derivatives of furan-2-yl(pyridin-3-yl)methanol are attractive targets for screening in various disease models.

Exemplary Experimental Protocols

The following protocols are adapted from literature procedures for similar substrates and are presented as representative methods for the derivatization of furan-2-yl(pyridin-3-yl)methanol.

Oxidation of Furan-2-yl(pyridin-3-yl)methanol to Furan-2-yl(pyridin-3-yl)methanone

This protocol describes the oxidation of the secondary alcohol to a ketone using manganese dioxide, a mild oxidizing agent suitable for allylic and benzylic alcohols.

Materials:

-

Furan-2-yl(pyridin-3-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Celite

Procedure:

-

Dissolve furan-2-yl(pyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM).

-

Add activated manganese dioxide (5.0-10.0 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

-

Wash the Celite pad with DCM.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

| Reactant | Product | Reagents | Solvent | Yield |

| Furan-2-yl(pyridin-3-yl)methanol | Furan-2-yl(pyridin-3-yl)methanone | MnO₂ | DCM | >90% (expected) |

O-Alkylation (Etherification) of Furan-2-yl(pyridin-3-yl)methanol

This protocol is adapted from a procedure for the etherification of furfuryl alcohol.[6][7][8][15]

Materials:

-

Furan-2-yl(pyridin-3-yl)methanol

-

Alkyl Halide (e.g., Iodomethane, Benzyl bromide)

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of furan-2-yl(pyridin-3-yl)methanol (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Reactant | Product Example | Reagents | Solvent | Yield |

| Furan-2-yl(pyridin-3-yl)methanol | 2-(Methoxy(pyridin-3-yl)methyl)furan | NaH, CH₃I | THF | High (expected) |

Esterification of Furan-2-yl(pyridin-3-yl)methanol

This protocol describes a standard esterification procedure using an acid chloride.

Materials:

-

Furan-2-yl(pyridin-3-yl)methanol

-

Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve furan-2-yl(pyridin-3-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

-

Add the acid chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water.

-

Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

| Reactant | Product Example | Reagents | Solvent | Yield |